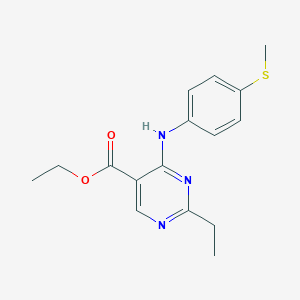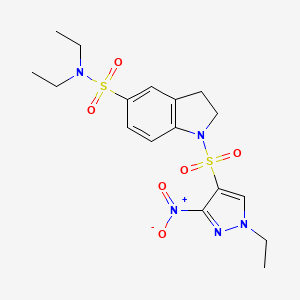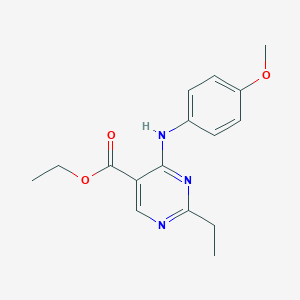
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate, also known as E7080, is a small molecule inhibitor of multiple tyrosine kinases. It was first synthesized by Eisai Co., Ltd. in 2008 and has since been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate exerts its anti-tumor effects through multiple mechanisms. It inhibits VEGFR, FGFR, and PDGFR, which are involved in tumor angiogenesis, by blocking their downstream signaling pathways. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also inhibits RET, which is involved in the growth and survival of thyroid cancer cells. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to inhibit the activity of BRAF and MEK, which are involved in the MAPK signaling pathway. This pathway is frequently dysregulated in various types of cancer.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been shown to effectively inhibit tumor growth and angiogenesis in preclinical studies. It has also demonstrated anti-tumor activity in various types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. It is well-tolerated in animal models and has shown minimal toxicity in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate may have off-target effects that need to be carefully evaluated.
Orientations Futures
For Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate research include combination therapy, treatment of other diseases, and further evaluation of its long-term effects.
Méthodes De Synthèse
The synthesis method of Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate involves the reaction of 2-ethyl-4-amino-5-nitro-pyrimidine with 4-methoxyaniline and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors play a crucial role in tumor angiogenesis, proliferation, and metastasis. By inhibiting these receptors, Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate can effectively block tumor growth and progression.
Propriétés
IUPAC Name |
ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-14-17-10-13(16(20)22-5-2)15(19-14)18-11-6-8-12(21-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBVJLWHQVCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-(4-methoxyanilino)pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
![6-bromo-N-[4-(ethoxymethyl)phenyl]pyrazin-2-amine](/img/structure/B7434100.png)
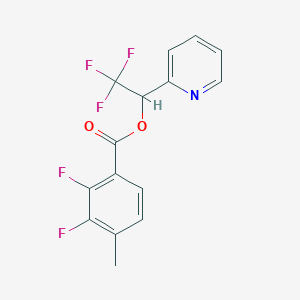
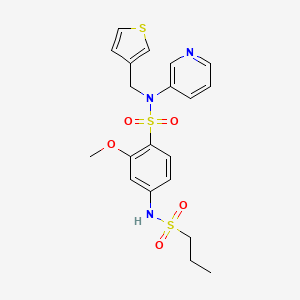
![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
